molecular formula C19H14F3N3O B2531599 N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 2190365-78-5

N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide

Número de catálogo: B2531599
Número CAS: 2190365-78-5
Peso molecular: 357.336
Clave InChI: QZKDDMJVWGTGST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-([3,3'-Bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a [3,3'-bipyridin]-5-ylmethyl moiety. The trifluoromethyl group at the benzamide’s 2-position enhances lipophilicity and metabolic stability, while the bipyridinyl group contributes to binding interactions with biological targets, such as kinases .

Propiedades

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)17-6-2-1-5-16(17)18(26)25-10-13-8-15(12-24-9-13)14-4-3-7-23-11-14/h1-9,11-12H,10H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDDMJVWGTGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

  • Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic acid derivative of pyridine under basic conditions.

  • Attachment of the Benzamide Group: : The bipyridine intermediate is then reacted with a benzoyl chloride derivative that contains a trifluoromethyl group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Purification: : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group in the benzamide moiety.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide has been investigated for its potential as an antitumor agent . Studies have indicated that compounds with similar structural characteristics exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluoromethyl benzamides have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study on trifluoromethyl derivatives demonstrated that modifications to the benzamide structure could enhance anticancer activity against prostate cancer cells (PC3) and leukemia cells (K562) at micromolar concentrations .

Agricultural Chemistry

The compound's structural components suggest potential applications in agricultural chemistry , particularly as an insecticide or fungicide . The trifluoromethyl group is known to improve the bioactivity of agrochemicals.

Bioassay Results : Compounds with similar trifluoromethyl groups have exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, indicating that N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide could be effective against crop diseases .

Material Science

In material science, the compound's unique properties allow it to be utilized in the development of functional materials . The bipyridine moiety can facilitate coordination with metal ions, making it suitable for applications in catalysis and sensors.

Mecanismo De Acción

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can interact with enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The table below summarizes key structural and biological differences between N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide and related compounds:

Compound Name Molecular Formula / Weight Key Substituents Biological Target Activity/IC₅₀ Solubility Reference
N-([3,3'-Bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide C₁₉H₁₅F₃N₃O (382.34 g/mol) 2-(trifluoromethyl)benzamide, [3,3'-bipyridin]-5-ylmethyl Likely RAF kinase Not reported Moderate (predicted)
RAF709 C₂₉H₃₁F₃N₄O₄ (580.58 g/mol) 3-(trifluoromethyl)benzamide, morpholino, tetrahydropyran B/C RAF kinases pMEK IC₅₀: 0.003 µM High (optimized)
17d (Sulfonamide analog) C₂₆H₂₄F₃N₃O₃S (515.55 g/mol) 4-(trifluoromethyl)benzenesulfonamide Not specified Not reported Low (predicted)
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO₂ (339.68 g/mol) Salicylamide, 4-(trifluoromethyl)phenyl Sulfate-reducing bacteria MIC: 0.37–1.10 µmol/L Low
17f (CDK inhibitor) C₂₅H₂₃N₇ (437.50 g/mol) Purine, pyridin-3-yl, isopropyl CDK Not reported Moderate

Key Findings

RAF709 (Structural Optimization for Solubility and Potency)
  • RAF709 shares the benzamide core and bipyridinyl scaffold but includes a morpholino group and tetrahydropyran substituent. These modifications disrupt crystal packing, improving solubility while maintaining nanomolar potency against RAF kinases (pMEK IC₅₀: 0.003 µM) .
Antimicrobial Salicylamides
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide demonstrates potent activity against Desulfovibrio piger (MIC: 0.37–1.10 µmol/L), attributed to the trifluoromethyl group enhancing membrane penetration . While structurally distinct from the bipyridinyl-benzamide, this highlights the role of trifluoromethyl groups in bioactivity.
CDK Inhibitors (Purine Derivatives)
  • Compounds like 17f feature a purine core linked to bipyridinylmethyl groups, targeting CDK enzymes. Unlike the benzamide derivatives, these molecules rely on hydrogen bonding via purine N-atoms for kinase inhibition, showcasing divergent structure-activity relationships .
Sulfonamide Analogue (17d)
  • This substitution may decrease kinase affinity compared to benzamide-containing analogs like RAF709 .

Actividad Biológica

N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and as a modulator of various biological pathways. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a trifluoromethylbenzamide structure, which contributes to its unique pharmacological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can improve the bioavailability of drug candidates.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (μM)
MCF-7 (Breast)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0

Flow cytometry results indicated that the compound induces apoptosis in MCF-7 cells in a dose-dependent manner, suggesting its potential as an anticancer agent .

The mechanism by which N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide exerts its effects involves several pathways:

  • Inhibition of P-glycoprotein (P-gp) : The compound has shown to interact with P-gp, a key player in drug resistance mechanisms in cancer therapy. It enhances ATPase activity, which may reverse drug efflux in resistant cancer cells .
  • Modulation of Apoptotic Pathways : The compound promotes apoptosis through the activation of caspases and other apoptotic markers in treated cells .

Case Study 1: In Vivo Efficacy

In animal models, N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide was administered to tumor-bearing mice. The results indicated a significant reduction in tumor volume and weight compared to control groups, with no apparent side effects observed .

Case Study 2: Pharmacokinetics

A pharmacokinetic study evaluated the absorption and distribution of the compound in vivo. Results showed favorable bioavailability and distribution characteristics, supporting its potential use in systemic therapies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.